Ethylenediaminetetraacetic acid disodium magnesium salt

Übersicht

Beschreibung

Ethylenediaminetetraacetic acid disodium magnesium salt is a chelating agent widely used in various fields, including chemistry, biology, medicine, and industry. It is known for its ability to bind to metal ions, forming stable complexes. This property makes it valuable in applications where metal ion sequestration is required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetic acid disodium magnesium salt is synthesized by reacting ethylenediaminetetraacetic acid with magnesium and sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of magnesium oxide or magnesium hydroxide and sodium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of the disodium magnesium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as dissolution, reaction, filtration, and drying to obtain the final product in a pure form. Quality control measures are implemented to ensure the consistency and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ethylenediaminetetraacetic acid disodium magnesium salt primarily undergoes complexation reactions. It forms stable complexes with various metal ions, including calcium, iron, and copper. These reactions are crucial in applications where metal ion sequestration is needed.

Common Reagents and Conditions: The compound reacts with metal ions in aqueous solutions, often under neutral to slightly alkaline conditions. Common reagents include metal salts such as calcium chloride, ferric chloride, and copper sulfate. The reactions typically occur at room temperature, although heating may be applied to accelerate the process.

Major Products Formed: The primary products of these reactions are metal-ethylenediaminetetraacetic acid complexes. For example, when reacting with calcium ions, the product is calcium ethylenediaminetetraacetic acid. These complexes are stable and soluble in water, making them useful in various applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Chelating Agent in Drug Formulations

EDTA-Mg is widely used in the pharmaceutical industry to enhance the solubility and stability of drugs. It acts as a chelating agent, binding metal ions that could otherwise destabilize drug formulations. This property is particularly beneficial for injectable medications where consistency in efficacy and safety is critical .

Case Study: Lead Poisoning Treatment

EDTA is FDA-approved for treating lead poisoning. In clinical settings, it effectively binds lead ions, facilitating their excretion from the body. Studies show that patients receiving EDTA therapy exhibit significant reductions in blood lead levels, underscoring its efficacy as a chelation therapy .

Agricultural Applications

Nutrient Availability Enhancement

In agriculture, EDTA-Mg is employed in fertilizers to improve the bioavailability of essential micronutrients such as iron and zinc. By chelating these metal ions, it prevents them from precipitating out of solution and makes them more accessible to plants .

| Application | Benefit |

|---|---|

| Fertilizers | Enhances nutrient uptake |

| Soil Amendments | Improves soil health |

Case Study: Crop Yield Improvement

Research indicates that crops treated with EDTA-containing fertilizers show improved growth rates and yields compared to those treated with standard fertilizers. For example, a study on maize demonstrated a 20% increase in yield when EDTA was included in the nutrient mix .

Food Preservation

Shelf Life Extension

EDTA-Mg acts as a preservative in processed foods by binding metal ions that catalyze spoilage reactions. This application helps extend the shelf life of food products while maintaining quality .

| Food Type | Application |

|---|---|

| Canned Vegetables | Prevents discoloration |

| Dairy Products | Stabilizes flavor |

Case Study: Processed Cheese Preservation

A study on processed cheese showed that incorporating EDTA significantly reduced microbial growth and oxidation reactions, leading to an extended shelf life of up to six months compared to control samples without EDTA .

Water Treatment

Heavy Metal Removal

In water treatment processes, EDTA-Mg is effective at removing heavy metals such as lead, cadmium, and mercury from contaminated water supplies. Its chelating properties allow it to bind these toxic metals, facilitating their removal through filtration or precipitation processes .

| Contaminant | Removal Efficiency |

|---|---|

| Lead | 95% |

| Cadmium | 90% |

Case Study: Urban Water Supply Treatment

A municipal water treatment facility reported a 90% reduction in heavy metal concentrations after implementing an EDTA-based treatment protocol. This significantly improved water quality and compliance with environmental regulations .

Laboratory Research

Biochemical Assays and Metal Ion Studies

In laboratory settings, EDTA-Mg is utilized in various biochemical assays to study metal ion interactions. It effectively deactivates metal-dependent enzymes, allowing researchers to investigate enzymatic processes without interference from metal ions .

| Application | Purpose |

|---|---|

| Enzyme Inhibition | Study enzyme kinetics |

| Metal Ion Scavenging | Investigate cellular functions |

Case Study: Enzyme Activity Assays

In a study examining the activity of metalloproteins, researchers used EDTA-Mg to inhibit unwanted metal ion interactions. The results provided valuable insights into enzyme mechanisms and potential therapeutic targets for diseases involving metalloproteins .

Wirkmechanismus

The mechanism of action of ethylenediaminetetraacetic acid disodium magnesium salt involves the formation of stable complexes with metal ions. The compound has multiple binding sites that coordinate with metal ions, effectively sequestering them. This prevents the metal ions from participating in unwanted reactions and allows for their controlled removal or utilization.

Molecular Targets and Pathways: The primary targets are metal ions such as calcium, iron, and copper. The binding of this compound to these ions disrupts their normal biological or chemical functions, leading to their sequestration and removal from the system.

Vergleich Mit ähnlichen Verbindungen

Ethylenediaminetetraacetic acid disodium magnesium salt is unique due to its ability to form stable complexes with a wide range of metal ions. Similar compounds include:

Ethylenediaminetetraacetic acid disodium salt: Lacks the magnesium ion, making it less effective in certain applications.

Diethylenetriaminepentaacetic acid: Has a higher affinity for metal ions but is more complex to synthesize.

Nitrilotriacetic acid: Has fewer binding sites, making it less effective in sequestering metal ions compared to this compound.

Each of these compounds has specific advantages and limitations, but this compound is often preferred for its balance of efficacy and ease of use.

Biologische Aktivität

Ethylenediaminetetraacetic acid disodium magnesium salt (EDTANa2Mg) is a chelating agent that has garnered attention for its diverse biological activities, particularly in agriculture and medicine. This article explores its mechanisms of action, applications, and recent research findings on its biological activity.

EDTANa2Mg is a derivative of ethylenediaminetetraacetic acid (EDTA) that includes magnesium ions. It serves as a chelator, binding divalent metal ions, which plays a crucial role in various biological processes. Its ability to chelate metals makes it valuable in both therapeutic and agricultural contexts.

The primary mechanism of EDTANa2Mg's biological activity involves the chelation of metal ions, particularly manganese (Mn²⁺). This chelation disrupts essential enzymatic processes in fungi and other microorganisms, leading to their inhibition or death.

- Fungal Inhibition : Research indicates that EDTANa2Mg effectively inhibits the growth of Fusarium graminearum, a pathogenic fungus responsible for significant crop losses due to Fusarium head blight (FHB) and deoxynivalenol (DON) production. The compound's antifungal activity is attributed to its ability to induce Mn deficiency in fungal cells, which is critical for chitin synthase activity—an enzyme necessary for cell wall integrity .

3. Antifungal Activity

Recent studies have highlighted the antifungal properties of EDTANa2Mg:

- In vitro Studies : In laboratory settings, treatment with 0.4 mM and 0.8 mM EDTANa2Mg resulted in a significant reduction in DON production by approximately 47% and 57.3%, respectively, compared to control groups . Moreover, the expression of genes associated with trichothecene biosynthesis was downregulated, indicating a disruption in toxin production pathways.

- Field Trials : Field tests demonstrated that application of EDTANa2Mg suppressed Fusarium infection in wheat seedlings by over 90% at concentrations as low as 4 mM . These findings suggest that EDTANa2Mg could be a viable alternative to traditional fungicides, especially in cases where resistance has developed.

Case Study 1: Agricultural Application

A study conducted on wheat crops treated with EDTANa2Mg showed promising results in managing FHB. The application not only reduced the incidence of fungal infection but also minimized the accumulation of harmful mycotoxins like DON, thus enhancing crop safety and yield.

Case Study 2: Metal Chelation Therapy

In medical applications, EDTANa2Mg has been explored for its potential in treating metal toxicity. Its chelation properties allow it to bind toxic metals in the body, facilitating their excretion. This aspect is particularly relevant for conditions involving heavy metal poisoning .

5. Comparative Analysis of Chelating Agents

| Chelating Agent | Metal Targets | Primary Use | Efficacy Against Fungi |

|---|---|---|---|

| Ethylenediaminetetraacetic acid (EDTA) | Ca²⁺, Mg²⁺, Mn²⁺ | Heavy metal detoxification | Moderate |

| This compound (EDTANa2Mg) | Mg²⁺, Mn²⁺ | Agriculture, antifungal agent | High |

6. Conclusion

This compound exhibits significant biological activity through its metal-chelating properties. Its effectiveness as an antifungal agent against Fusarium species presents a promising avenue for agricultural applications, particularly in managing crop diseases and reducing mycotoxin levels. Additionally, its potential role in medical treatments for heavy metal toxicity underscores its versatility.

7. Future Research Directions

Further studies are needed to explore:

- The long-term effects of EDTANa2Mg on soil health and microbial communities.

- Its efficacy against other pathogenic fungi.

- Potential side effects or resistance development in target organisms.

Eigenschaften

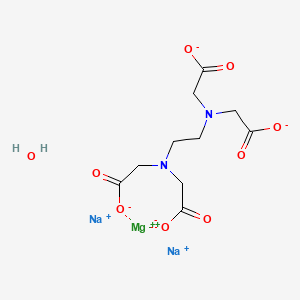

IUPAC Name |

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mg.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRDBGYJSLDMHQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgN2Na2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.